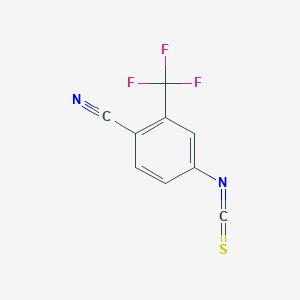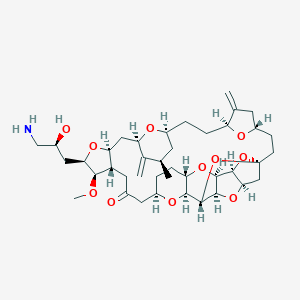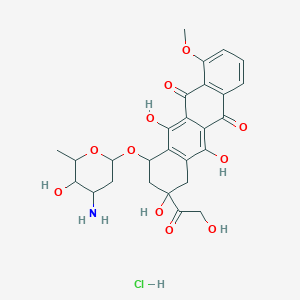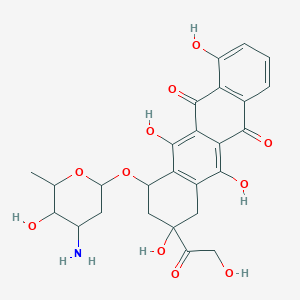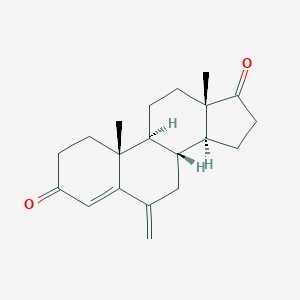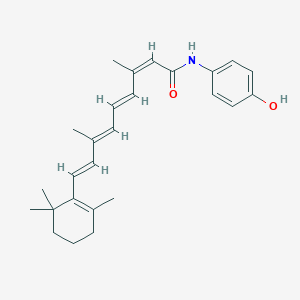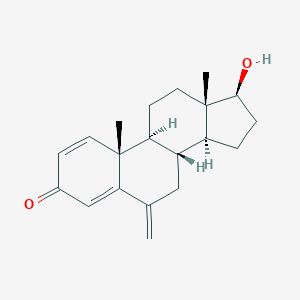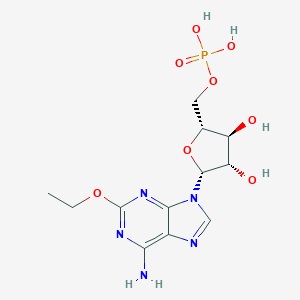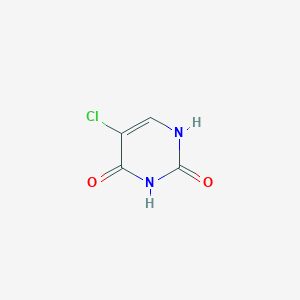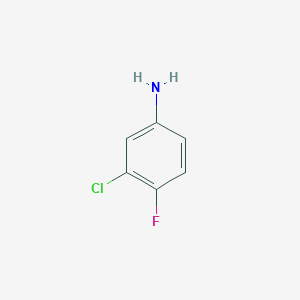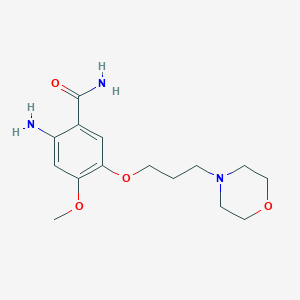
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide
Overview
Description
Gefitinib impurity 2 is a process-related impurity associated with the synthesis of gefitinib, an anticancer drug used primarily for the treatment of non-small cell lung cancer. Gefitinib impurity 2 is identified as 3-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinyl propyl) quinazoline-4 (3H)-one . The presence of such impurities is critical to monitor and control, as they can impact the efficacy and safety of the pharmaceutical product.
Preparation Methods
The preparation of gefitinib impurity 2 involves several synthetic routes and reaction conditions. One method includes reacting the initial raw material 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to obtain a Schiff base. This is followed by heating annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent . Another method involves mixing 2-amino-4-methoxyl-5-(3-morpholine propoxyl group) cyanophenyl with 3-chloro-4-fluoroaniline, acetic acid solvent, and trimethyl orthoformate or triethyl orthoformate . These methods are characterized by short synthesis routes, simple operations, and relatively high product purity.
Chemical Reactions Analysis
Gefitinib impurity 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Gefitinib impurity 2 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical methods to ensure the quality and purity of gefitinib.
Biology: It helps in understanding the metabolic pathways and degradation products of gefitinib.
Medicine: It is crucial for the development of safer and more effective pharmaceutical formulations.
Industry: It aids in the optimization of synthetic processes and quality control of gefitinib production.
Mechanism of Action
Gefitinib impurity 2, like gefitinib, is believed to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib inhibits the intracellular phosphorylation of tyrosine kinases associated with transmembrane cell surface receptors, including EGFR. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The exact mechanism of action of gefitinib impurity 2 is still under investigation, but it is thought to follow a similar pathway.
Comparison with Similar Compounds
Gefitinib impurity 2 can be compared with other similar compounds, such as:
Gefitinib: The parent compound, used as an anticancer drug.
Erlotinib: Another EGFR tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor used for the treatment of non-small cell lung cancer.
Gefitinib impurity 2 is unique due to its specific structure and formation during the synthesis of gefitinib. It serves as a critical marker for the quality control of gefitinib production .
Properties
IUPAC Name |
2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBNPPCNQAACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469859 | |
| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246512-44-7 | |
| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide in the synthesis of Gefitinib?
A1: this compound is a crucial precursor in the synthesis of Gefitinib [, ]. Both research papers describe its transformation into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, which subsequently undergoes a Dimroth rearrangement with 3-chloro-4-fluoroaniline to yield Gefitinib.
Q2: How is this compound synthesized?
A2: According to the research, this compound is synthesized through a two-step process starting from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [, ]:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
